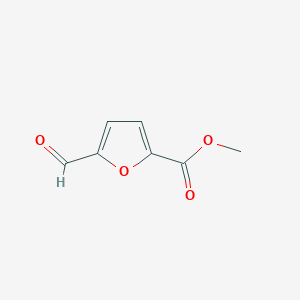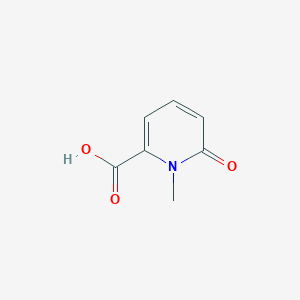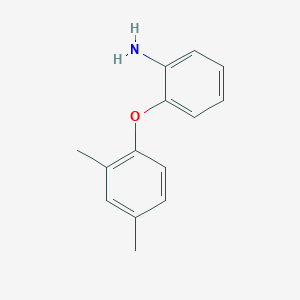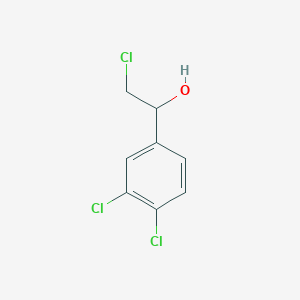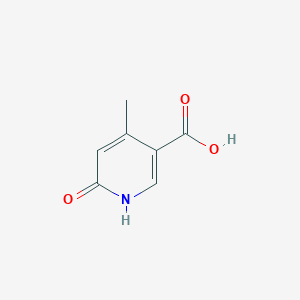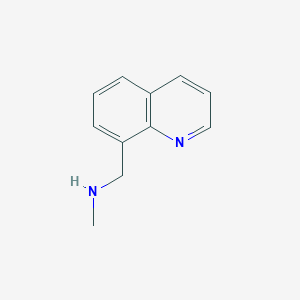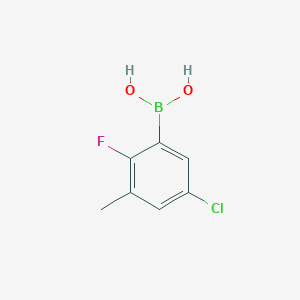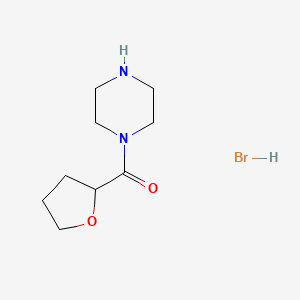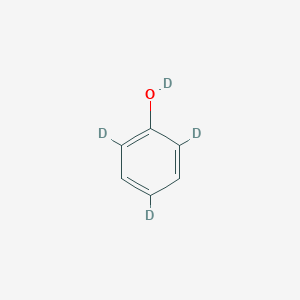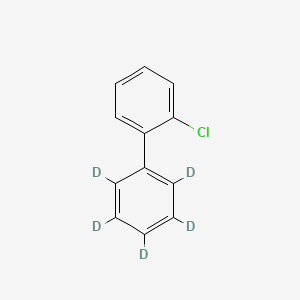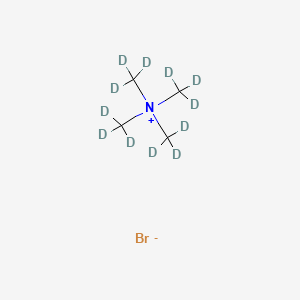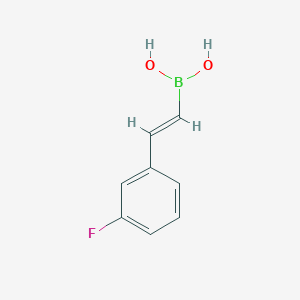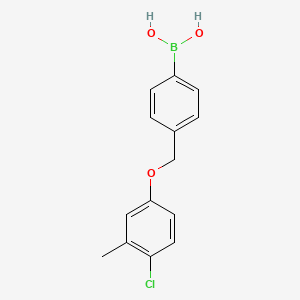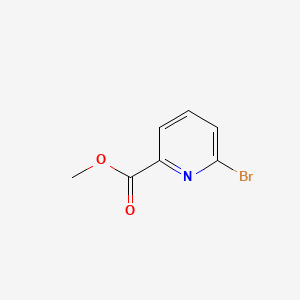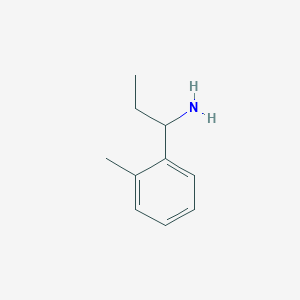
1-(o-Tolyl)propan-1-amine
Übersicht
Beschreibung
1-(o-Tolyl)propan-1-amine is a chemical compound with the IUPAC name 1-(2-methylphenyl)-1-propanamine . It has a molecular weight of 149.24 .
Synthesis Analysis
The synthesis of 1-(o-Tolyl)propan-1-amine can be achieved through various methods. One such method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Another method involves the reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of 1-(o-Tolyl)propan-1-amine consists of a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
1-(o-Tolyl)propan-1-amine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : “1-(o-Tolyl)propan-1-amine” is used in chemical synthesis . It’s a compound with the molecular formula C10H15N and has a molecular weight of 149.24 .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound is likely used as a reagent or intermediate in the synthesis of other compounds .
-
Pharmaceutical Research
- Application : A related compound, “1-(3′,4′-disubstituted phenyl)propan-2-amines”, has been synthesized using transaminase-mediated synthesis . This method is environmentally and economically attractive for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Method of Application : The method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
-
Material Science
- Application : “1-(o-Tolyl)propan-1-amine” could potentially be used in material science research . The compound’s properties, such as its molecular weight and structure, could make it useful in the synthesis of new materials .
- Method of Application : The specific methods of application would depend on the particular material being synthesized .
- Results or Outcomes : The outcomes would also depend on the specific material. The compound could potentially contribute to the development of new materials with unique properties .
-
Photocatalytic Acetonylation
- Application : “1-(o-Tolyl)propan-1-amine” has been used in photocatalytic acetonylation of toluene via dehydrogenative cross-coupling with acetone . This method is environmentally friendly and provides an efficient route to bring out direct dehydrogenative cross-coupling between toluene and acetone without consuming any additional oxidizing agent .
- Method of Application : The method involves the use of a heterogeneous metal-loaded titanium oxide photocatalyst . Pd nanoparticles on TiO2 photocatalyst allowed a C–C bond formation between the aromatic ring of toluene and acetone to give 1-(o-tolyl)propan-2-one with high regioselectivity .
- Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
-
Organic Chemistry
- Application : “1-(o-Tolyl)propan-1-amine” could potentially be used in organic chemistry . As an amine, it could be used in reactions such as the formation of amides, esters, and other functional groups .
- Method of Application : The specific methods of application would depend on the particular reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction. The compound could potentially contribute to the synthesis of a variety of organic compounds .
-
Catalysis
- Application : “1-(o-Tolyl)propan-1-amine” has been used in photocatalytic acetonylation of toluene via dehydrogenative cross-coupling with acetone . This method is environmentally friendly and provides an efficient route to bring out direct dehydrogenative cross-coupling between toluene and acetone without consuming any additional oxidizing agent .
- Method of Application : The method involves the use of a heterogeneous metal-loaded titanium oxide photocatalyst . Pd nanoparticles on TiO2 photocatalyst allowed a C–C bond formation between the aromatic ring of toluene and acetone to give 1-(o-tolyl)propan-2-one with high regioselectivity .
- Results or Outcomes : The method allows for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



